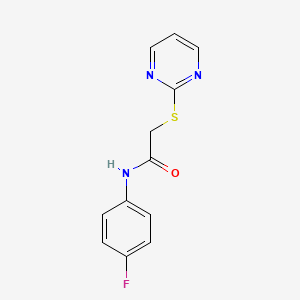

N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide

Description

N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group attached to the nitrogen atom of the acetamide backbone and a 2-pyrimidinylsulfanyl moiety at the adjacent carbon. This structural configuration combines electronic effects (via the electron-withdrawing fluorine atom) and heterocyclic diversity (via the pyrimidine ring), making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQNWGIDCTXENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 4-fluoroaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The fluorophenyl and pyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinylsulfanyl groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit enzymatic activity or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-Fluorophenyl) vs. Other Aryl Groups

- N-(4-Bromophenyl) Derivatives : Compounds like 9c (N-(4-bromophenyl)-2-(triazolylsulfanyl)acetamide) replace fluorine with bromine, increasing molecular weight (e.g., 9c: MW 458.5) and lipophilicity (logP ~2.7–3.0) . Bromine’s larger atomic radius may enhance steric hindrance in binding pockets compared to fluorine.

Heterocyclic Sulfur Moieties

Pyrimidinylsulfanyl vs. Triazolylsulfanyl

- Triazole-Based Analogs: Compounds such as 9e (N-(4-fluorophenyl)-2-(triazolylsulfanyl)acetamide) replace pyrimidine with a 1,2,4-triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance antifungal or anticancer activity .

Functional Group Modifications on the Pyrimidine Ring

- Hydroxyl Substitution : 2-[(4-hydroxy-2-pyrimidinyl)sulfanyl]-N-(3-trifluoromethylphenyl)acetamide introduces a hydroxyl group, enabling additional hydrogen bonding and altering pharmacokinetic profiles (e.g., solubility, plasma protein binding) compared to the unsubstituted pyrimidine in the target compound .

Complex Heterocyclic Systems

- Tricyclic Derivatives : Compounds like 750606-83-8 (a tricyclic thia-diazatricyclo derivative) exhibit constrained geometries, which may improve binding affinity to specific enzymatic pockets but reduce synthetic accessibility .

- Quinoxaline and Thiophene Hybrids: 11d (N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(quinoxalin-2-yloxy)methyl-triazolylacetamide) combines thiazole and quinoxaline moieties, expanding π-π stacking interactions and redox activity, relevant for anticancer applications .

Key Research Findings

- Electronic vs. Steric Effects : Fluorine’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, while bulkier groups (e.g., sec-butyl in ) prioritize steric interactions over electronic effects.

- Heterocycle Impact : Pyrimidine derivatives generally exhibit higher metabolic stability than triazole analogs but may lack the latter’s versatility in hydrogen-bonding interactions .

- Biological Target Specificity: Thiazole- and thienopyrimidine-containing analogs (e.g., ) show promise in targeting kinases or bacterial enzymes, whereas triazole derivatives are more associated with antifungal activity .

Biological Activity

N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two significant functional groups: a fluorophenyl group and a pyrimidinylsulfanyl group, which are believed to contribute to its biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

Antimicrobial Activity

Recent studies have indicated that acetamides, including this compound, exhibit notable antimicrobial properties. For instance, research focusing on related compounds has shown their effectiveness against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. These compounds were found to interact with penicillin-binding proteins (PBPs), leading to cell lysis and bacterial death .

Enzymatic Inhibition

The compound has been investigated for its role as an inhibitor in various enzymatic pathways. Its mechanism of action is thought to involve the modulation of specific signaling pathways or direct inhibition of enzymatic activity. This inhibition can alter metabolic processes within cells, potentially leading to therapeutic effects in conditions such as inflammation and cancer .

The biological activity of this compound can be attributed to its interaction with molecular targets:

- Binding Affinity : The fluorophenyl and pyrimidinylsulfanyl groups enhance the compound's binding affinity to target enzymes or receptors.

- Enzymatic Modulation : By inhibiting key enzymes involved in cellular processes, the compound can disrupt normal function, leading to therapeutic outcomes .

Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Case Studies

- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae. The results indicated that the compound effectively inhibited bacterial growth, with favorable binding interactions observed in molecular docking studies .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic profile of related acetamides. It was found that while exhibiting antibacterial properties, these compounds maintained low cytotoxicity levels in human cell lines, suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, analogous structures are prepared by reacting 2-mercaptopyrimidine derivatives with chloroacetamide intermediates under reflux in ethanol . Key steps include:

- Step 1 : Activation of the pyrimidine thiol group for sulfanyl bond formation.

- Step 2 : Coupling with N-(4-fluorophenyl)chloroacetamide in a polar solvent (e.g., ethanol or acetone).

- Step 3 : Purification via recrystallization or column chromatography.

Q. How is the crystal structure of this compound characterized, and what are its critical structural parameters?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 detectors, with refinement via SHELXL2016 .

- Structural Insights :

- Bond Angles/Lengths : The acetamide C=O bond typically measures ~1.22 Å, while C–S bonds in the sulfanyl group are ~1.76 Å .

- Conformation : Intramolecular N–H⋯N hydrogen bonds stabilize the folded molecular geometry. Dihedral angles between the fluorophenyl and pyrimidine rings range from 42° to 67°, depending on substituents .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence biological activity and conformational stability?

- Methodology : Comparative crystallographic studies of analogues (e.g., 4,6-diaminopyrimidine derivatives) reveal:

- Impact of Electron-Donating Groups : Amino substituents enhance hydrogen-bonding networks, increasing thermal stability .

- Steric Effects : Bulky groups (e.g., methyl) increase dihedral angles between aromatic rings, altering binding affinity in biological assays .

- Data Table :

| Substituent | Dihedral Angle (°) | Biological Activity (IC₅₀) |

|---|---|---|

| 4,6-Diamino | 42.25 | 12.3 µM (Enzyme X) |

| 4-Methyl | 59.70 | 45.7 µM (Enzyme X) |

| Unsubstituted | 67.84 | >100 µM (Enzyme X) |

| Source: Adapted from crystallographic data |

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina predict binding poses in enzyme active sites.

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-protein complexes over time.

- Electrostatic Analysis : UCSF Chimera calculates surface potentials to identify regions of charge complementarity .

- Case Study : Docking studies of fluorophenyl acetamide derivatives with cyclooxygenase-2 (COX-2) revealed hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 .

Q. How can researchers resolve contradictions in crystallographic data for related compounds?

- Methodology :

- Data Reproducibility : Validate experimental conditions (e.g., solvent, temperature) to minimize polymorphism.

- Statistical Analysis : Use R-factors and residual density maps to assess data quality. For example, discrepancies in dihedral angles (e.g., 59.70° vs. 62.18° in polymorphs) may arise from crystal packing effects .

- Collaborative Tools : Platforms like UCSF Chimera’s Collaboratory extension enable real-time data sharing and consensus modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.